2-Diethylamino-N-{4-[4-(2-diethylamino-acetylamino)-phenoxy]-phenyl}-acetamide
Overview
Description
2-Diethylamino-N-{4-[4-(2-diethylamino-acetylamino)-phenoxy]-phenyl}-acetamide, also known as DEAA, is a chemical compound used in scientific research. It is a derivative of the drug amiodarone, which is used to treat heart arrhythmias. DEAA has been found to have potential applications in various fields of research, including cancer treatment, drug delivery, and imaging.
Mechanism of Action
The mechanism of action of 2-Diethylamino-N-{4-[4-(2-diethylamino-acetylamino)-phenoxy]-phenyl}-acetamide is not fully understood, but it is thought to work by inhibiting the activity of certain enzymes involved in cell growth and proliferation. It has also been suggested that this compound could modulate the activity of certain signaling pathways involved in cancer development.
Biochemical and Physiological Effects:
This compound has been shown to have a low toxicity profile and is generally well-tolerated in laboratory animals. However, further studies are needed to fully understand its effects on human physiology.
Advantages and Limitations for Lab Experiments
One advantage of 2-Diethylamino-N-{4-[4-(2-diethylamino-acetylamino)-phenoxy]-phenyl}-acetamide is its potential use in cancer treatment and drug delivery. However, its effectiveness and safety in humans have not yet been fully established. Additionally, the synthesis of this compound is complex and time-consuming, which could limit its use in certain research applications.
Future Directions
There are several potential future directions for research on 2-Diethylamino-N-{4-[4-(2-diethylamino-acetylamino)-phenoxy]-phenyl}-acetamide. One area of interest is its use in combination with other chemotherapy drugs to enhance their effectiveness. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in imaging. Finally, more research is needed to establish the safety and efficacy of this compound in humans.
Scientific Research Applications
2-Diethylamino-N-{4-[4-(2-diethylamino-acetylamino)-phenoxy]-phenyl}-acetamide has been studied for its potential use in cancer treatment. In one study, this compound was found to inhibit the growth of human breast cancer cells by inducing apoptosis, or programmed cell death. Other studies have suggested that this compound could be used in combination with other chemotherapy drugs to enhance their effectiveness.
This compound has also been investigated for its potential use in drug delivery. It has been shown to increase the uptake of drugs by cancer cells, potentially improving the efficacy of chemotherapy. Additionally, this compound has been studied for its use in imaging, as it has fluorescent properties that could be used to visualize cancer cells.
properties
IUPAC Name |
2-(diethylamino)-N-[4-[4-[[2-(diethylamino)acetyl]amino]phenoxy]phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N4O3/c1-5-27(6-2)17-23(29)25-19-9-13-21(14-10-19)31-22-15-11-20(12-16-22)26-24(30)18-28(7-3)8-4/h9-16H,5-8,17-18H2,1-4H3,(H,25,29)(H,26,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTNVBTZPJWURHB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(=O)NC1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CN(CC)CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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